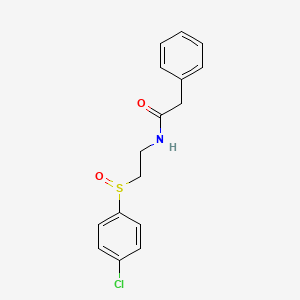

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide

Description

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is a sulfur-containing acetamide derivative characterized by a sulfinyl (-S(O)-) group bridging a 4-chlorophenyl moiety and an ethylamine-linked phenylacetamide core. The sulfinyl group introduces chirality and modulates electronic properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)sulfinylethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-14-6-8-15(9-7-14)21(20)11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSPKCKLQDIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzene sulfinyl chloride with ethylamine to form the sulfinyl ethyl intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of the sulfone derivative.

Reduction: Formation of the sulfide derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of more complex molecules.

- Intermediate Production : It acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

-

Biological Activity Studies : Research has focused on its potential biological activities, including antimicrobial and anticancer properties.

Biological Activity Target Organisms/Cells Observations Antimicrobial Staphylococcus aureus Moderate activity Antimicrobial Escherichia coli Weak activity Antimicrobial Candida albicans Moderate activity Anticancer Prostate carcinoma (PC3) Cytotoxic effects observed Anticancer Breast cancer (MCF7) Effective concentrations noted

Medicine

-

Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly as a lead compound in drug development against various diseases.

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as acetylcholinesterase and urease.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide against several cancer cell lines. The compound demonstrated significant cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF7), with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was assessed against various bacterial strains. It exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus, while showing weaker effects against Gram-negative strains like Escherichia coli. The presence of halogenated phenyl groups was found to enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Key Compounds:

Analysis:

- Sulfinyl vs. Sulfonyl Groups: The sulfinyl group in the target compound is less electron-withdrawing than the sulfonyl group in ’s analog.

- Chlorophenyl vs. Methylphenyl: Replacing the 4-chlorophenyl group (target) with 4-methylphenyl () reduces electronegativity, increasing lipophilicity. This substitution may enhance membrane permeability in biological systems .

- In contrast, the fluoro group in ’s analog offers moderate electronegativity with minimal steric effects .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: and highlight intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing crystal packing. The target compound’s sulfinyl oxygen may participate in similar interactions, influencing crystallinity and stability .

- Torsional Effects: The nitro group in ’s compound exhibits torsional deviation from the aromatic plane, a feature absent in the target compound. This deviation could affect molecular stacking and solubility .

Biological Activity

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features a sulfinyl group attached to a phenylacetamide backbone. The presence of the chlorophenyl substituent is essential for its biological activity, as it influences the compound's lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfinyl group can form strong interactions with enzymes, potentially leading to the inhibition of specific pathways. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, suggesting a similar potential for this compound .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is influenced by the position and nature of substituents on the phenyl ring, with halogenated phenyl groups enhancing activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

3.1 Antimicrobial Activity

Research indicates that this compound and its derivatives show promising antimicrobial properties:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Weak |

| This compound | Candida albicans | Moderate |

The compound demonstrates stronger activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure and permeability .

3.2 Anti-inflammatory Properties

Studies have suggested that compounds similar to this compound exhibit anti-inflammatory effects by modulating inflammatory pathways. This could involve the inhibition of pro-inflammatory cytokines or enzymes such as COX .

3.3 Anticancer Activity

Preliminary research indicates potential anticancer properties, particularly in inhibiting cancer cell proliferation. For instance, derivatives of phenylacetamides have shown cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF7), with IC50 values indicating effective concentrations .

4. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- A study evaluated the antibacterial activity of various chloroacetamides, including derivatives with different substituents on the phenyl ring. The findings revealed that compounds with para-substituted chlorophenyl groups exhibited enhanced antimicrobial efficacy .

- Another investigation focused on the synthesis and biological evaluation of sulfonamide derivatives, which highlighted their potential as AChE inhibitors and their effectiveness against specific bacterial strains .

5.

This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Continued exploration into its mechanisms of action and structure-activity relationships will be crucial in developing effective therapeutic agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.